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Compound of Interest

Compound Name: Cobaltammoniumphosphate

Cat. No.: B15205142 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic properties of

cobalt ammonium phosphate (CoNH4PO4·H2O), a material of interest in various fields,

including catalysis and materials science. The document is intended for researchers, scientists,

and professionals in drug development, offering in-depth data, experimental methodologies,

and a summary of the key structural and electronic characteristics as determined by modern

spectroscopic techniques.

Introduction to Spectroscopic Characterization
Spectroscopic analysis is fundamental to understanding the chemical composition, electronic

structure, and local atomic environment of cobalt ammonium phosphate. Techniques such as

vibrational spectroscopy (FTIR, Raman), X-ray photoelectron spectroscopy (XPS), and UV-

Visible diffuse reflectance spectroscopy (UV-Vis DRS) provide complementary information. This

guide details the expected spectroscopic signatures of the phosphate (PO₄³⁻), ammonium

(NH₄⁺), and cobalt (Co²⁺) ions within the hydrated crystal lattice.
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Caption: Experimental workflow for spectroscopic characterization.

Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the molecular vibrations of the constituent polyatomic ions

(PO₄³⁻ and NH₄⁺) and water molecules. The frequencies of these vibrations are sensitive to

the local chemical environment, bonding, and crystal structure.

Key Spectral Features:

Phosphate (PO₄³⁻) Group: The tetrahedral PO₄³⁻ ion has four fundamental vibrational

modes: symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and

asymmetric bending (ν₄). In a crystal lattice, the symmetry can be lowered, leading to the
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splitting of degenerate modes (ν₃ and ν₄) and the appearance of otherwise inactive modes in

the IR or Raman spectra.

Ammonium (NH₄⁺) Group: Similar to the phosphate ion, the tetrahedral NH₄⁺ group exhibits

characteristic N-H stretching and bending vibrations.

Water of Hydration (H₂O): The presence of water is indicated by O-H stretching and H-O-H

bending modes.

Quantitative Data: Vibrational Band Assignments

Vibrational Mode
Wavenumber
Range (cm⁻¹)

Spectroscopic
Technique

Assignment

ν(O-H) 3000 - 3600 FTIR / Raman

Stretching vibrations

of water molecules

and N-H from the

ammonium group.

δ(H-O-H) ~1630 FTIR
Bending vibration of

water of hydration.[1]

ν₃(PO₄³⁻) 950 - 1100 FTIR / Raman
Asymmetric P-O

stretching.[2]

ν₁(PO₄³⁻) ~940 Raman
Symmetric P-O

stretching.

ν₄(PO₄³⁻) 550 - 650 FTIR / Raman
Asymmetric O-P-O

bending.

ν₂(PO₄³⁻) 400 - 500 FTIR / Raman
Symmetric O-P-O

bending.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation: A small amount of the finely ground cobalt ammonium phosphate

powder is placed directly onto the ATR crystal (e.g., Germanium or Diamond).
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Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a micro-ATR

accessory is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.

The sample is brought into firm contact with the crystal using the accessory's pressure

clamp.

The sample spectrum is recorded, typically in the 4000-400 cm⁻¹ range, by co-adding

multiple scans (e.g., 64) to improve the signal-to-noise ratio.

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and the

oxidation states of the constituent elements. It works by irradiating the sample with X-rays and

analyzing the kinetic energy of the emitted core-level electrons.

Key Spectral Features:

Cobalt (Co 2p): The Co 2p spectrum consists of two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due

to spin-orbit coupling. The binding energy and the presence of characteristic "shake-up"

satellite peaks are indicative of the Co(II) oxidation state.[4][5]

Phosphorus (P 2p): A single peak is expected for the P 2p core level, corresponding to the

+5 oxidation state in the phosphate group.[4]

Nitrogen (N 1s): A peak corresponding to the nitrogen in the ammonium ion (NH₄⁺) is

expected.

Oxygen (O 1s): The O 1s spectrum can be complex, with components from the phosphate

group (P-O) and potentially from lattice water or surface-adsorbed oxygen/hydroxyl species.

[4]
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Quantitative Data: Core-Level Binding Energies

Core Level
Expected Binding
Energy (eV)

Inferred Oxidation
State

Notes

Co 2p₃/₂ ~781 - 782.5 Co(II)

Accompanied by

strong shake-up

satellites at higher

binding energy.[5][6]

Co 2p₁/₂ ~797 - 801.1 Co(II)

Spin-orbit splitting of

approximately 16 eV.

[4][7]

P 2p ~133 - 137 P(V)

A single peak is

typical for the

phosphate

environment.[4]

O 1s ~531 - 535 O(-II)

Main component from

PO₄³⁻. Higher energy

shoulder may indicate

H₂O.[4]

N 1s ~401 - 402 N(-III)

Characteristic of the

ammonium (NH₄⁺)

ion.

Experimental Protocol: XPS Analysis

Sample Preparation: The powder sample is mounted onto a sample holder using double-

sided, ultra-high vacuum (UHV) compatible carbon tape.

Apparatus: An XPS system consisting of a UHV chamber, a monochromatic X-ray source

(typically Al Kα, 1486.6 eV), and a hemispherical electron energy analyzer.

Data Acquisition:

The sample is introduced into the UHV chamber.
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A wide survey scan is first performed to identify all elements present on the surface.

High-resolution scans are then acquired for the specific core levels of interest (Co 2p, P

2p, O 1s, N 1s).

Data Processing:

The binding energy scale is charge-corrected by setting the adventitious carbon C 1s peak

to a standard value (typically 284.8 eV).

The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-

Lorentzian) to determine peak positions and relative concentrations.

UV-Visible Diffuse Reflectance Spectroscopy (UV-
Vis DRS)
This technique is used to investigate the electronic transitions within the material, particularly

the d-d transitions of the Co²⁺ ion. The position and intensity of these absorption bands provide

insight into the coordination geometry (e.g., octahedral or tetrahedral) of the cobalt center. For

powdered samples, diffuse reflectance is measured and converted to absorbance using the

Kubelka-Munk function.[8][9]

Key Spectral Features:

Co²⁺ (d⁷ configuration): The electronic spectrum is dominated by transitions between the d-

orbitals, which are split by the ligand field of the surrounding oxygen atoms from the

phosphate and water ligands.

Coordination Environment: Tetrahedrally coordinated Co²⁺ typically results in intense

absorptions in the visible region (giving a blue color), while octahedrally coordinated Co²⁺

often shows weaker absorptions at different wavelengths (giving a pink/red color).[10][11]

Quantitative Data: Electronic Transition Assignments
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Wavelength Range (nm) Assignment Inferred Geometry

450 - 650 d-d transitions of the Co²⁺ ion Octahedral/Tetrahedral

250 - 350
Charge transfer transitions (O

→ Co)
-

Note: Specific peak positions for CoNH₄PO₄·H₂O are not readily available in the provided

search results and would require direct experimental measurement. The ranges are based on

typical values for Co(II) in phosphate and oxide environments.

Observed Spectroscopic Feature

Inferred Chemical Property

XPS: Co 2p binding energy
(~781 eV + satellites)

Cobalt is in the
+2 Oxidation State

FTIR/Raman: Bands at
~1000 cm⁻¹ & ~580 cm⁻¹

Presence of Phosphate
(PO₄³⁻) Functional Group

FTIR/Raman: Bands in
3000-3400 cm⁻¹ region

Presence of Ammonium
(NH₄⁺) Functional Group

UV-Vis: Absorptions
in 450-650 nm range

Co²⁺ Coordination
Environment (d-d transitions)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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